

# Exploring the In Vivo Pharmacokinetics of DS-1205: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo pharmacokinetics of **DS-1205**, a novel, specific, and orally bioavailable small-molecule inhibitor of the AXL receptor tyrosine kinase.[1][2][3] **DS-1205** has been developed to address acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1][2][4] This document summarizes key findings from preclinical and clinical studies, detailing experimental methodologies, pharmacokinetic data, and the underlying mechanism of action.

## **Mechanism of Action: Overcoming TKI Resistance**

In NSCLC patients with activating EGFR mutations, the initial efficacy of TKIs is often limited by the development of acquired resistance.[1][2] One key mechanism for this resistance is the upregulation of the AXL receptor tyrosine kinase, which provides a "bypass" signal for tumor cell survival and proliferation despite EGFR inhibition.[4][5] **DS-1205** targets this pathway by potently inhibiting AXL phosphorylation.[5] Preclinical studies have shown that **DS-1205** can delay the onset of resistance and restore the antitumor activity of EGFR TKIs when used in combination.[1][4]





Click to download full resolution via product page

Caption: AXL signaling as a bypass mechanism for EGFR-TKI resistance and the inhibitory action of **DS-1205**.

## **Preclinical In Vivo Studies**

In preclinical xenograft models of human EGFR-mutant NSCLC, **DS-1205** demonstrated significant antitumor activity.[1][4]

- Combination Therapy: In a mouse xenograft model using HCC827 EGFR-mutant NSCLC cells, combination treatment with DS-1205b and an EGFR-TKI (erlotinib or osimertinib) significantly delayed the onset of tumor resistance compared to TKI monotherapy.[4]
- Restoration of Sensitivity: DS-1205b was also shown to restore the antitumor activity of erlotinib in tumors that had already developed resistance.[4]
- Dose-Dependent Activity: The effect of **DS-1205**b in delaying tumor volume increase was observed to be dose-dependent in an osimertinib acquired resistance model.[5]



These preclinical findings provided a strong rationale for investigating **DS-1205** in a clinical setting to prolong the therapeutic benefits of EGFR TKIs.[4]

# Clinical Pharmacokinetics: Phase 1 First-in-Human Study

A first-in-human, multicenter, open-label Phase 1 study (NCT03599518) was conducted to evaluate the safety, tolerability, and pharmacokinetics of **DS-1205**c in combination with gefitinib.[1][2]

- Study Population: The study enrolled 20 Japanese patients with metastatic or unresectable EGFR-mutant NSCLC whose tumors had progressed during treatment with EGFR-TKIs.[1] [2]
- Study Design: The trial followed a dose-escalation design. Patients first received **DS-1205**c monotherapy for a 7-day safety monitoring period, followed by combination therapy with **DS-1205**c and gefitinib (250 mg once daily) administered in 21-day cycles.[1][2]
- Dose Cohorts: Patients received DS-1205c at doses ranging from 200 mg to 1200 mg, administered twice daily (BID).[1][2]
- Pharmacokinetic Analysis: Plasma concentrations of DS-1205a (the free form of DS-1205c)
  and gefitinib were analyzed.[1] Pharmacokinetic parameters were calculated using noncompartmental analysis.[1] Key parameters measured for DS-1205a included:
  - Cmax: Maximum plasma concentration.
  - Tmax: Time to reach maximum plasma concentration.
  - AUC: Area under the plasma concentration—time curve (specifically AUC10h and AUC8h at different time points).
  - Ctrough: Trough plasma concentration.[1]





#### Click to download full resolution via product page

Caption: Workflow of the Phase 1 clinical trial for **DS-1205**c in combination with gefitinib.

The clinical study revealed that the plasma concentrations and pharmacokinetic parameters of **DS-1205**a (the free form of **DS-1205**c) were not affected by the concomitant administration of gefitinib.[1][2] This suggests a lack of significant drug-drug interaction at the pharmacokinetic level between **DS-1205**c and gefitinib.

The table below outlines the pharmacokinetic parameters that were evaluated for **DS-1205**a during both monotherapy and combination therapy across different dose cohorts.

| Parameter                                                                 | Cycle 0<br>(Monotherapy) | Cycles 1 & 2<br>(Combination<br>Therapy) | Dose Cohorts (DS-<br>1205c BID) |
|---------------------------------------------------------------------------|--------------------------|------------------------------------------|---------------------------------|
| Cmax                                                                      | Day 1, Day 7             | Day 1                                    | Cohort 1: 200 mg<br>(n=5)       |
| Tmax                                                                      | Day 1, Day 7             | Day 1                                    | Cohort 2: 400 mg<br>(n=4)       |
| AUC                                                                       | AUC10h (Day 1, Day<br>7) | AUC8h/AUC10h (Day<br>1)                  | Cohort 3: 800 mg<br>(n=6)       |
| Ctrough                                                                   | Day 7                    | Day 1                                    | Cohort 4 & 5                    |
| Data derived from the<br>Phase 1 study of DS-<br>1205c with gefitinib.[1] |                          |                                          |                                 |

# **Safety and Tolerability**



In the Phase 1 trial, **DS-1205**c was generally safe and well-tolerated at all dose levels.[1][2]

- Common Adverse Events: The most frequently observed treatment-emergent adverse events (TEAEs) were increased aspartate aminotransferase (35%), increased alanine aminotransferase (30%), maculo-papular rash (30%), and diarrhea (25%).[1][2]
- Serious Adverse Events: No serious TEAEs were reported.[1][2]
- Recommended Dose: Based on the overall safety profile, 800 mg BID was established as the recommended dose for dose-expansion cohorts of **DS-1205**c in combination with gefitinib.[1][2]

### Conclusion

The in vivo pharmacokinetic profile of **DS-1205**, characterized through comprehensive preclinical and clinical evaluation, supports its development as a combination therapy to overcome EGFR-TKI resistance. Key findings indicate that **DS-1205** is an orally bioavailable AXL inhibitor that does not exhibit significant pharmacokinetic interactions with gefitinib. The Phase 1 clinical data established a favorable safety and tolerability profile, identifying a recommended dose for further studies. These results underscore the potential of **DS-1205** to prolong the therapeutic benefits for patients with EGFR-mutant NSCLC.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Phase 1 study of DS-1205c combined with gefitinib for EGFR mutation-positive non-small cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 study of DS-1205c combined with gefitinib for EGFR mutation-positive non-small cell lung cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 1 study of DS-1205c combined with gefitinib for EGFR mutation-positive non-small cell lung cancer | Semantic Scholar [semanticscholar.org]



- 4. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Exploring the In Vivo Pharmacokinetics of DS-1205: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1192654#exploring-the-pharmacokinetics-of-ds1205-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com